molecular formula C11H8FIN2O B15311623 1-(5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one

1-(5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one

Cat. No.: B15311623
M. Wt: 330.10 g/mol
InChI Key: RCDCEXZDSCLHQX-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorine atom, an iodine atom, and a pyrazole ring attached to a phenyl ring. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination reactions.

    Formation of the Ethanone Moiety: The ethanone moiety can be introduced through Friedel-Crafts acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted pyrazole derivatives with various functional groups.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include alcohols or alkanes.

Scientific Research Applications

1-(5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

1-(5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one can be compared with other similar compounds, such as:

    1-(5-Fluoro-2-(4-chloro-1H-pyrazol-1-yl)phenyl)ethan-1-one: This compound has a chlorine atom instead of an iodine atom, which can affect its reactivity and biological activity.

    1-(5-Fluoro-2-(4-bromo-1H-pyrazol-1-yl)phenyl)ethan-1-one: This compound has a bromine atom instead of an iodine atom, which can also influence its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which can impart distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H8FIN2O

Molecular Weight

330.10 g/mol

IUPAC Name

1-[5-fluoro-2-(4-iodopyrazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C11H8FIN2O/c1-7(16)10-4-8(12)2-3-11(10)15-6-9(13)5-14-15/h2-6H,1H3

InChI Key

RCDCEXZDSCLHQX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)N2C=C(C=N2)I

Origin of Product

United States

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